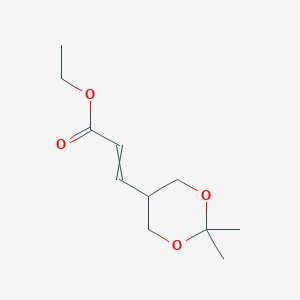

Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate

Description

Properties

CAS No. |

141081-71-2 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate |

InChI |

InChI=1S/C11H18O4/c1-4-13-10(12)6-5-9-7-14-11(2,3)15-8-9/h5-6,9H,4,7-8H2,1-3H3 |

InChI Key |

PYTUHSZJDMXFHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1COC(OC1)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of β-Keto Ester Intermediate

A representative synthesis starts with the preparation of ethyl 3-oxohept-6-enoate via the reaction of 4-pentenoic acid activated with carbonyldiimidazole and subsequent enolate formation with diisopropylamine/n-butyllithium followed by reaction with ethyl acetate. This step yields the β-keto ester intermediate in about 74% yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Activation of 4-pentenoic acid | Carbonyldiimidazole, THF, RT, 1 h | - | Forms imidazolide intermediate |

| Enolate formation | Diisopropylamine, n-BuLi, THF, -78 °C | - | Generates lithium enolate |

| Reaction with ethyl acetate | THF, -78 °C to RT, 3 h | 74% | β-Keto ester isolated by chromatography |

Acetal Formation to Generate 2,2-Dimethyl-1,3-dioxane Ring

The β-keto ester is then subjected to acetalization with ethylene glycol and triethyl orthoformate in the presence of an acid catalyst such as camphorsulfonic acid. This reaction proceeds at room temperature over 24 hours to afford the corresponding 1,3-dioxane acetal in excellent yield (~97%).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acetalization | Ethylene glycol, triethyl orthoformate, camphorsulfonic acid, RT, 24 h | 97% | Forms 2,2-dimethyl-1,3-dioxane ring |

Protection and Functional Group Manipulations (Optional)

In some synthetic routes, protecting groups such as tert-butyldiphenylsilyl (TBDPS) ethers are introduced for hydroxyl functionalities to improve stability and selectivity during subsequent transformations. These are installed using reagents like TBDPS chloride with imidazole in DMF.

Representative Experimental Conditions

- Use of dry, distilled solvents such as THF, dichloromethane, and acetonitrile

- Reactions often performed under inert atmosphere (argon or nitrogen)

- Temperature control is critical, with many steps conducted at -78 °C to 0 °C to control reactivity

- Purification by flash column chromatography on silica gel

- Characterization by NMR (1H, 13C), IR, and HRMS to confirm structure and purity

Summary Table of Key Steps

| Step No. | Transformation | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | β-Keto ester synthesis | 4-pentenoic acid, CDI, diisopropylamine, n-BuLi, ethyl acetate, THF, -78 °C to RT | 74 | Formation of β-keto ester intermediate |

| 2 | Acetalization | Ethylene glycol, triethyl orthoformate, camphorsulfonic acid, RT, 24 h | 97 | Formation of 2,2-dimethyl-1,3-dioxane ring |

| 3 | Functionalization to propenoate | Various (oxidation, olefination) | Variable | Installation of propenoate double bond |

| 4 | Protection (optional) | TBDPSCl, imidazole, DMF, RT | 85-96 | Protection of hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used . Its dioxane ring and ester group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Ring Size and Stability : The 1,3-dioxane ring in the target compound provides greater conformational rigidity compared to the 1,3-dioxolane analog . This may enhance thermal stability in polymer applications.

- Substituent Effects : Fluorinated analogs (e.g., ) exhibit significantly different electronic properties due to strong electron-withdrawing effects, making them suitable for high-performance materials .

- Biological Relevance : Benzofuran-containing analogs () are often explored for medicinal applications, whereas the target compound’s dioxane ring may favor metabolic stability .

Biological Activity

Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate is a compound of interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a prop-2-enoate moiety attached to a dioxane ring. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acrylate with 2,2-dimethyl-1,3-dioxan derivatives under specific conditions that favor the formation of the desired product. Various methods have been explored for improving yield and selectivity in these reactions.

Antimicrobial Properties

Research indicates that compounds containing dioxane rings exhibit significant antimicrobial activity. For instance, studies have shown that similar dioxane derivatives can inhibit bacterial growth effectively. This compound has been tested against various strains of bacteria and fungi, demonstrating promising results.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Applied Microbiology, researchers investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a dose-dependent inhibition of microbial growth, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound showed selective cytotoxic effects at higher concentrations while maintaining low toxicity to normal cells. This suggests its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via conjugate addition or propargylation reactions. For example, a one-pot approach using aldehydes and ethyl prop-2-enoate derivatives under basic conditions can yield structurally analogous enoates . Optimization involves controlling steric and electronic effects of substituents (e.g., nitro or halogen groups on aldehydes) to enhance regioselectivity. Reaction monitoring via TLC and purification by column chromatography (e.g., hexane/ethyl acetate gradients) ensures high yields .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using direct methods in SHELXS or SHELXD, followed by refinement with SHELXL . Key parameters include R-factor convergence (<0.05) and validation of displacement ellipsoids. Mercury software aids in visualizing and comparing crystal packing motifs .

Q. What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

- NMR : H and C NMR confirm regiochemistry and detect impurities (e.g., unreacted starting materials).

- HPLC : Reverse-phase methods with UV detection assess purity (>98%).

- Stability : Long-term storage at 20°C in airtight containers under inert gas (N) prevents hydrolysis of the dioxane ring .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies in experimental spectral data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts vibrational spectra (IR/Raman), electronic properties (HOMO-LUMO gaps), and NMR chemical shifts. For instance, deviations in experimental vs. calculated C NMR shifts may indicate conformational flexibility or solvent effects. NBO analysis further elucidates hyperconjugative interactions stabilizing the enoate moiety .

Q. What challenges arise in refining crystallographic data for derivatives with flexible substituents?

Methodological Answer: Flexible groups (e.g., allyloxy or dioxane rings) introduce disorder, complicating refinement. Strategies include:

Q. How do steric effects in the dioxane ring influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,2-dimethyl group imposes steric hindrance, directing reactions to the α,β-unsaturated ester. For example, Heck coupling with aryl halides favors β-arylation. Kinetic studies (e.g., monitoring via H NMR) show slower reaction rates compared to less hindered analogs, necessitating higher catalyst loadings (e.g., 5 mol% Pd(PPh)) .

Q. What strategies resolve contradictions in toxicity assessments for lab-scale handling?

Methodological Answer: While Safety Data Sheets (SDS) classify it as non-carcinogenic (IARC Group 4), conflicting acute toxicity data require validation via:

- In vitro assays : MTT tests on human cell lines (e.g., HEK293) for IC.

- Environmental screening : Biodegradability via OECD 301F tests.

- PPE protocols : Use of impervious gloves (nitrile) and fume hoods during synthesis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.